molecular formula C5H13OPS2 B14150890 Phosphonodithioic acid, methyl-, O-butyl ester CAS No. 1000-64-2

Phosphonodithioic acid, methyl-, O-butyl ester

Cat. No.: B14150890
CAS No.: 1000-64-2
M. Wt: 184.3 g/mol
InChI Key: CQHVOROLVPLSLQ-UHFFFAOYSA-N
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Description

Phosphonodithioic acid, methyl-, O-butyl ester is an organophosphorus compound with the molecular formula C5H13O2PS2. It is a derivative of phosphonodithioic acid, where the hydrogen atoms are replaced by a methyl group and an O-butyl ester group. This compound is known for its applications in various fields, including agriculture and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonodithioic acid, methyl-, O-butyl ester typically involves the reaction of phosphonodithioic acid with methyl iodide and butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

Phosphonodithioic acid+Methyl iodide+ButanolPhosphonodithioic acid, methyl-, O-butyl ester+By-products\text{Phosphonodithioic acid} + \text{Methyl iodide} + \text{Butanol} \rightarrow \text{this compound} + \text{By-products} Phosphonodithioic acid+Methyl iodide+Butanol→Phosphonodithioic acid, methyl-, O-butyl ester+By-products

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphonodithioic acid, methyl-, O-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioic acid derivatives, while substitution can produce various substituted esters.

Scientific Research Applications

Phosphonodithioic acid, methyl-, O-butyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphonodithioic acid, methyl-, O-butyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
  • Terbufos
  • Phosphorodithioic acid, O,O-diethyl ester

Uniqueness

Phosphonodithioic acid, methyl-, O-butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1000-64-2

Molecular Formula

C5H13OPS2

Molecular Weight

184.3 g/mol

IUPAC Name

butoxy-methyl-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C5H13OPS2/c1-3-4-5-6-7(2,8)9/h3-5H2,1-2H3,(H,8,9)

InChI Key

CQHVOROLVPLSLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=S)(C)S

Origin of Product

United States

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